molecular formula C10H6Cl3N B3023072 2-Methyl-4,6,7-trichloroquinoline CAS No. 75896-70-7

2-Methyl-4,6,7-trichloroquinoline

Cat. No.: B3023072
CAS No.: 75896-70-7
M. Wt: 246.5 g/mol
InChI Key: GIUJOEVTMZWXCU-UHFFFAOYSA-N
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Description

2-Methyl-4,6,7-trichloroquinoline is a poly-halogenated derivative of quinoline (B57606). Its structure is characterized by a quinoline core, which is a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. In this specific molecule, a methyl group is attached at the 2-position, and chlorine atoms are substituted at the 4, 6, and 7-positions of the quinoline ring.

While extensive research is available for many halogenated quinolines, detailed studies specifically focusing on this compound are not widely documented in publicly accessible scientific literature. However, its chemical nature can be inferred from the established principles of quinoline chemistry.

Interactive Data Table: Predicted Properties of this compound

PropertyPredicted Value
Molecular FormulaC10H6Cl3N
Molecular Weight246.52 g/mol
AppearanceSolid (predicted)
Melting PointNot available
Boiling PointNot available
SolubilityInsoluble in water (predicted)

Note: The properties in this table are predicted based on the chemical structure and have not been experimentally verified in the cited literature.

Halogenated quinolines are a significant class of compounds in organic and medicinal chemistry. The introduction of halogen atoms onto the quinoline scaffold can dramatically influence the molecule's physical, chemical, and biological properties. The position and number of halogen substituents are crucial in determining these characteristics.

The methyl group at the 2-position also plays a role in the molecule's properties. It can influence the steric environment around the nitrogen atom and may participate in various reactions, such as condensation or oxidation, under specific conditions. The combination of these substituents—a methyl group and three chlorine atoms—makes this compound a unique, albeit understudied, member of the halogenated quinoline family.

The synthesis of quinoline and its derivatives has a rich history dating back to the 19th century, with the development of classic methods like the Skraup, Doebner-von Miller, and Combes syntheses. The preparation of halogenated quinolines, including trichloro-derivatives, has evolved from these foundational methods and now includes a variety of modern synthetic strategies.

Historically, the synthesis of polychlorinated quinolines often involved the direct chlorination of a pre-formed quinoline or a quinoline precursor. However, these reactions can sometimes lack regioselectivity, leading to mixtures of isomers that are difficult to separate.

More controlled and regioselective methods have since been developed. For instance, the synthesis of 4,7-dichloroquinoline (B193633), a crucial intermediate for some pharmaceutical compounds, is typically achieved by the chlorination of 7-chloro-4-hydroxyquinoline (B73993) using reagents like phosphorus oxychloride. chemicalbook.com This highlights a common strategy where a hydroxyquinoline is converted to a chloroquinoline.

Another approach involves the construction of the quinoline ring from appropriately substituted aniline (B41778) and carbonyl compounds. For example, the Doebner reaction involves the reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids, which can be further modified. sci-hub.se

Modern synthetic methods offer even greater precision. For instance, halide-mediated intramolecular cyclization of o-alkynylaryl isocyanides has been shown to produce 2-chlorinated quinoline derivatives in good yields. guidechem.com Metal-free, regioselective C-H halogenation of 8-substituted quinolines has also been reported, providing a direct route to halogenated quinolines. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6,7-trichloro-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N/c1-5-2-7(11)6-3-8(12)9(13)4-10(6)14-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUJOEVTMZWXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=CC2=N1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589006
Record name 4,6,7-Trichloro-2-methylquinoline
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Molecular Weight

246.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75896-70-7
Record name 4,6,7-Trichloro-2-methylquinoline
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Record name 4,6,7-Trichloro-2-methylquinoline
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Chemical Reactivity and Transformation Mechanisms of 2 Methyl 4,6,7 Trichloroquinoline

Halogen Atom Reactivity and Substitution Reactions

The chlorine atoms attached to the quinoline (B57606) core are primary sites for chemical modification, primarily through nucleophilic aromatic substitution reactions. The reactivity of each halogen is dictated by its position on the heterocyclic ring system.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-Methyl-4,6,7-trichloroquinoline. This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.orgnih.govyoutube.com The subsequent departure of the chloride ion restores the aromaticity of the ring.

The quinoline ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced at the C2 and C4 positions (α and γ positions, respectively), making the chlorine atom at the C4 position exceptionally susceptible to nucleophilic attack. researchgate.netnih.gov Numerous studies on related chloroquinolines confirm that reactions with various nucleophiles such as amines, alkoxides, and thiols preferentially occur at the C4 position. nih.govmdpi.comresearchgate.netnih.gov This enhanced reactivity is a cornerstone of the synthetic chemistry of polychlorinated quinolines. nih.gov

The general mechanism for SNAr at the C4 position is depicted below:

Addition of Nucleophile: The nucleophile attacks the C4 carbon, which is activated by the para-nitrogen atom. This forms a negatively charged Meisenheimer complex. libretexts.org

Resonance Stabilization: The negative charge is delocalized across the aromatic system, including onto the electronegative nitrogen atom, which effectively stabilizes the intermediate. youtube.comlibretexts.org

Elimination of Leaving Group: The chloride ion is expelled, and the aromaticity of the quinoline ring is re-established, yielding the substituted product.

This selective reactivity allows for the controlled, stepwise functionalization of the molecule, making it a valuable synthetic intermediate. nih.gov

The regioselectivity of nucleophilic substitution on this compound is governed by both electronic and steric effects. The relative reactivity of the three chlorine atoms generally follows the order C4 > C6 > C7. libretexts.orgnih.gov

C4-Position: The chlorine atom at the C4 position is the most reactive. Its position is para to the ring nitrogen, which strongly activates it towards nucleophilic attack through resonance stabilization of the anionic intermediate. libretexts.orgnih.gov The negative charge of the Meisenheimer complex can be delocalized directly onto the nitrogen atom, providing significant stabilization. libretexts.org

C6-Position: The chlorine at C6 is on the benzene (B151609) portion of the quinoline ring. Its reactivity is less than C4. It is para to the C2-methyl group (a weak electron-donating group) and meta to the ring nitrogen. While the nitrogen's inductive electron-withdrawing effect is still felt, it cannot provide resonance stabilization for a nucleophilic attack at this position. libretexts.org

C7-Position: The chlorine at C7 is generally the least reactive towards nucleophiles. It is sterically unhindered but lacks the strong electronic activation seen at the C4 position.

Steric hindrance, which can impede the approach of a nucleophile, is also a consideration. libretexts.orglumenlearning.comnih.govchemistrysteps.com In this compound, the methyl group at the C2 position does not significantly hinder a nucleophilic attack at the C4 position. However, it could play a role in reactions involving very bulky nucleophiles or in subsequent substitutions at the C2 position if it were halogenated. chemistrysteps.com

Table 1: Predicted Reactivity of Chlorine Atoms in this compound
PositionElectronic InfluenceSteric FactorsPredicted Reactivity
C4-ClStrongly activated by para-nitrogen (resonance and inductive effects)Minimal steric hindrance from C2-methyl groupHighest
C6-ClModerately activated by nitrogen (inductive effect)No significant steric hindranceIntermediate
C7-ClWeakly activated by nitrogen (inductive effect)No significant steric hindranceLowest

Reactions Involving the Methyl Group at Position 2 (e.g., Formation of Chloromethyl Quinoline Derivatives)

The methyl group at the C2 position of the quinoline ring exhibits significant reactivity due to the acidifying influence of the adjacent heterocyclic nitrogen atom. The protons on this methyl group are relatively acidic and can be removed by a base to form a stabilized carbanion. stackexchange.com This reactivity allows for a range of side-chain functionalizations.

A key transformation is the chlorination of the methyl group to form chloromethyl, dichloromethyl, or trichloromethyl quinoline derivatives. This is typically achieved by treating the starting material with chlorinating agents under appropriate conditions. For instance, the chlorination of related methyl quinoline derivatives has been successfully carried out using reagents like phosphorus pentachloride (PCl₅), a mixture of phosphorus oxychloride (POCl₃) and PCl₅, or a combination of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas. google.comgoogle.com These reactions often require heating in a suitable solvent, such as a halogenated hydrocarbon. google.com

Table 2: Representative Conditions for Side-Chain Chlorination of Methylquinolines
Reagent(s)ConditionsProductReference
PCl₅ or POCl₃/PCl₅Heating in a solvent (e.g., chlorobenzene)Chloromethyl/Dichloromethyl/Trichloromethyl quinoline google.com
PCl₃ / Cl₂ gasHeating (95-100 °C)Chloromethyl quinoline derivative google.com
Cl₂ gas with PBr₃ catalystHeating (100-200 °C) in 1,2,4-trichlorobenzeneTrichloromethyl quinoline derivative google.com

Beyond chlorination, the activated methyl group can undergo other important reactions:

Condensation Reactions: The stabilized carbanion formed upon deprotonation can react with aldehydes and other electrophiles in condensation reactions, such as the aldol-type condensation with benzaldehydes. rsc.org

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl side-chain to a carboxylic acid group (quinoline-2-carboxylic acid), provided there is at least one hydrogen on the benzylic carbon. libretexts.orglibretexts.orgyoutube.com

Comprehensive Ring System Transformations and Derivatizations

Further derivatizations of this compound involve transformations that can modify the entire heterocyclic system, offering pathways to a diverse array of functionalized molecules.

Hydrolysis and methanolysis are specific examples of nucleophilic aromatic substitution where water or methanol (B129727) (or their corresponding anions, hydroxide (B78521) and methoxide) act as the nucleophile. Studies on the closely related 2,4,7-trichloroquinoline (B178002) have shown that these reactions proceed regioselectively. acs.org

When subjected to hydrolysis (e.g., with aqueous acid or base) or methanolysis, the substitution occurs preferentially at the most activated C4 position. acs.org For example, acid hydrolysis of related 2,4-dichloroquinolines can lead to the formation of a 4-chloroquinolin-2(1H)-one, where the C2-chloro group is replaced by a hydroxyl group (existing in its tautomeric keto form). researchgate.net In the case of this compound, treatment with hydroxide or methoxide (B1231860) would be expected to first yield the 4-hydroxy or 4-methoxy derivative, respectively, while leaving the chlorines at C6 and C7 intact under controlled conditions.

Modern synthetic methods allow for the precise, site-selective formation of carbon-carbon bonds on the quinoline core, which is crucial for building molecular complexity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful tools for this purpose. nih.govnobelprize.orgwikipedia.org These reactions enable the arylation or heteroarylation of the polychlorinated ring system by coupling it with organoboron, organozinc, or other organometallic reagents. nobelprize.org

For polyhalogenated heteroaromatics, these cross-coupling reactions can be performed with high regioselectivity. nih.gov Consistent with the principles of nucleophilic substitution, the most electrophilic C4 position is typically the most reactive site for oxidative addition to the palladium(0) catalyst, leading to selective C4-arylation. nih.gov By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to control the position of arylation.

Elucidation of Reaction Mechanisms and Intermediates in the Chemistry of this compound

The reactivity of this compound is governed by the interplay of its constituent functional groups: the quinoline core, a methyl group, and three chlorine atoms. While specific experimental studies on this exact molecule are not extensively documented in publicly available literature, its chemical behavior can be predicted by drawing parallels with the known reactivity of related substituted quinolines. The following sections elucidate the plausible reaction mechanisms and intermediates for this compound, including electrophilic substitution, nucleophilic substitution (as a relevant alternative to the less likely conjugate addition for this aromatic system), cyclization, tautomerism, and oxidation.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) reactions on the quinoline ring system are generally directed to the benzene ring portion (the carbocycle), as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. quimicaorganica.orgreddit.com The reaction proceeds through the formation of a cationic intermediate, and the stability of this intermediate determines the position of substitution. For quinoline itself, electrophilic attack preferentially occurs at positions 5 and 8. quimicaorganica.org

In the case of this compound, the presence of three electron-withdrawing chlorine atoms on the carbocyclic ring significantly deactivates it towards electrophilic attack. However, any potential electrophilic substitution would still be expected to occur on this ring. The methyl group at position 2 has a minor activating effect on the pyridine ring, but not enough to overcome the deactivation by the nitrogen. The chlorine atoms at positions 6 and 7 would direct an incoming electrophile to the remaining open position on the carbocyclic ring, which is position 5 and 8.

Plausible Electrophilic Substitution Mechanism:

Generation of the Electrophile (E+): This step is common to all electrophilic aromatic substitution reactions and involves the creation of a strong electrophile, often with the help of a catalyst.

Formation of the Sigma Complex (Arenium Ion): The electrophile attacks the electron-rich carbocyclic ring, leading to the formation of a resonance-stabilized carbocation intermediate. Attack at position 5 or 8 is favored due to the greater stability of the resulting arenium ion, which does not disrupt the aromaticity of the pyridine ring in all resonance structures.

Deprotonation and Aromatization: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the quinoline ring system.

Reaction Type Reagents Plausible Intermediate Expected Product(s)
NitrationHNO₃/H₂SO₄Nitronium ion (NO₂⁺) adduct5-Nitro-2-methyl-4,6,7-trichloroquinoline and 8-Nitro-2-methyl-4,6,7-trichloroquinoline
HalogenationBr₂/FeBr₃Bromonium ion (Br⁺) adduct5-Bromo-2-methyl-4,6,7-trichloroquinoline and 8-Bromo-2-methyl-4,6,7-trichloroquinoline
SulfonationSO₃/H₂SO₄SO₃ adductThis compound-5-sulfonic acid and this compound-8-sulfonic acid

Nucleophilic Aromatic Substitution

The chlorine atoms on the quinoline ring, particularly the one at position 4, are susceptible to nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position is activated towards nucleophilic attack due to its position relative to the ring nitrogen, which can stabilize the negative charge in the intermediate. mdpi.comresearchgate.net The chlorine atoms at positions 6 and 7 are less reactive towards nucleophilic substitution.

Plausible Nucleophilic Aromatic Substitution Mechanism (at C-4):

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine at position 4, which is electron-deficient. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. The negative charge is delocalized onto the electronegative nitrogen atom, which provides significant stabilization.

Departure of the Leaving Group: The chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted quinoline.

Nucleophile Plausible Intermediate Expected Product
Hydroxide (OH⁻)Meisenheimer-like complex with OH2-Methyl-6,7-dichloro-4-hydroxyquinoline
Alkoxide (RO⁻)Meisenheimer-like complex with OR4-Alkoxy-2-methyl-6,7-dichloroquinoline
Amine (RNH₂)Meisenheimer-like complex with NHR4-(Alkylamino)-2-methyl-6,7-dichloroquinoline

Cyclization

While intramolecular cyclization would require appropriate functional groups to be introduced onto the this compound scaffold, intermolecular cyclization reactions are a common way to synthesize substituted quinolines. nih.govdocumentsdelivered.comacs.org For the target molecule itself, cyclization would likely involve reactions of the methyl group or nucleophilic displacement of the chloro groups to build additional rings.

Tautomerism

Tautomerism in quinoline derivatives is possible, especially if a hydroxyl or amino group is present on the ring. nih.govresearchgate.netbeilstein-journals.org For this compound, significant tautomerism is not expected. However, if the 4-chloro group is substituted by a hydroxyl group (forming 2-methyl-6,7-dichloro-4-hydroxyquinoline), keto-enol tautomerism can occur. The equilibrium would exist between the 4-hydroxyquinoline (B1666331) (enol) form and the 4-quinolinone (keto) form.

Tautomeric Pair Conditions Favoring Each Tautomer
4-Hydroxyquinoline (Enol) <=> 4-Quinolinone (Keto)The keto form is often more stable for 4-hydroxyquinolines.

Aromatization

Aromatization is a key step in many quinoline syntheses. For a pre-existing molecule like this compound, which is already aromatic, this concept would primarily apply to reactions that might temporarily disrupt the aromaticity, such as addition reactions, followed by an elimination step that restores the aromatic system.

Oxidation

The methyl group at the 2-position of the quinoline ring is a primary site for oxidation. tandfonline.comtandfonline.comresearchgate.net Depending on the oxidizing agent and reaction conditions, the methyl group can be oxidized to a hydroxymethyl group, an aldehyde (formyl group), or a carboxylic acid.

Plausible Oxidation Mechanisms:

The mechanism of oxidation can vary depending on the oxidant used. For example, with selenium dioxide, the reaction may proceed through an ene reaction followed by hydrolysis. With stronger oxidizing agents like potassium permanganate, a radical mechanism may be involved.

Oxidizing Agent Plausible Intermediate(s) Expected Product(s)
Selenium Dioxide (SeO₂)Organoselenium intermediate4,6,7-Trichloroquinoline-2-carbaldehyde
Potassium Permanganate (KMnO₄)Manganate ester4,6,7-Trichloroquinoline-2-carboxylic acid
Nickel PeroxideNot well-defined4,6,7-Trichloroquinoline-2-carboxylic acid tandfonline.com

Advanced Spectroscopic and Structural Characterization of 2 Methyl 4,6,7 Trichloroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds. For 2-Methyl-4,6,7-trichloroquinoline, ¹H and ¹³C NMR would provide key information about its proton and carbon framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl group and the aromatic protons. The methyl group at the C2 position would appear as a singlet in the upfield region, typically around δ 2.5-2.8 ppm. rsc.org The aromatic region would display signals for the three remaining protons on the quinoline (B57606) ring system.

The proton at the C3 position is expected to be a singlet due to the absence of adjacent protons, with a chemical shift influenced by the neighboring chloro and methyl groups. The protons at C5 and C8 would likely appear as singlets as well, given their isolation from other protons by the chloro-substituents. The deshielding effect of the nitrogen atom and the electron-withdrawing chloro groups would cause these aromatic protons to resonate at lower fields, generally in the range of δ 7.0-9.0 ppm. acs.org The precise chemical shifts would be dependent on the specific electronic environment created by the substituents. uncw.eduuncw.edu

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ 2.5 - 2.8 s N/A
H-3 7.2 - 7.5 s N/A
H-5 7.8 - 8.2 s N/A
H-8 8.0 - 8.5 s N/A

Note: These are predicted values based on analogous compounds.

The ¹³C NMR spectrum of this compound would provide information on the number and electronic environment of the carbon atoms. The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

The methyl carbon would resonate at a high field, typically around δ 20-25 ppm. rsc.org The carbons bearing the chloro-substituents (C4, C6, C7) would be significantly deshielded and their chemical shifts would appear in the aromatic region. The quaternary carbons (C2, C4, C4a, C6, C7, C8a) would generally show weaker signals compared to the carbons bearing protons. The chemical shifts of the aromatic carbons are influenced by the positions of the methyl and chloro substituents. docbrown.infofrontiersin.org

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-CH₃ 20 - 25
C2 158 - 162
C3 122 - 126
C4 145 - 150
C4a 147 - 151
C5 125 - 130
C6 135 - 140
C7 133 - 138
C8 128 - 133
C8a 140 - 145

Note: These are predicted values based on analogous compounds.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOE (Nuclear Overhauser Effect) would be instrumental in confirming the assignments of the proton signals. A COSY spectrum would show correlations between coupled protons. However, for this compound, where the aromatic protons are expected to be singlets, COSY would be of limited use for the aromatic region but could confirm the absence of coupling.

NOE spectroscopy, on the other hand, would be very informative. It reveals through-space interactions between protons that are in close proximity. For instance, an NOE enhancement would be expected between the methyl protons at C2 and the proton at C3. Similarly, NOE could help to definitively assign the signals for H5 and H8 by observing their spatial relationships with other parts of the molecule. acs.org

NMR spectroscopy is a powerful method for differentiating between isomers. For example, an isomer of this compound, such as 2-Methyl-4,5,7-trichloroquinoline, would exhibit a different ¹H NMR spectrum. In the latter, the protons at C6 and C8 would likely be doublets due to coupling with each other, which would be clearly distinguishable from the expected singlets in the spectrum of this compound. The coupling patterns and chemical shifts in both ¹H and ¹³C NMR spectra provide a unique fingerprint for each isomer.

Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy for Functional Group Identification)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For this compound, the spectra would be characterized by vibrations of the quinoline ring, the C-H bonds of the methyl group and the aromatic ring, and the C-Cl bonds.

The IR spectrum is expected to show characteristic C-H stretching vibrations of the methyl group around 2900-3000 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹. astrochem.orgresearchgate.net The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1450-1650 cm⁻¹ region. mdpi.com The C-Cl stretching vibrations typically occur in the 600-800 cm⁻¹ region, and the presence of three such bonds would likely result in strong absorptions in this fingerprint region. Out-of-plane C-H bending vibrations of the isolated aromatic protons would also be observed in the 800-900 cm⁻¹ range. astrochem.org

Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra, providing further confirmation of the quinoline core structure.

Predicted Vibrational Frequencies for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch > 3000 > 3000
Aliphatic C-H Stretch 2900 - 3000 2900 - 3000
C=C/C=N Ring Stretch 1450 - 1650 1450 - 1650
C-Cl Stretch 600 - 800 600 - 800
Aromatic C-H Bend 800 - 900 Weak

Note: These are predicted values based on general group frequencies and data for related compounds.

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be able to confirm its molecular formula, C₁₀H₆Cl₃N.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺). Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, M+4, and M+6, with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for quinolines involve the loss of substituents and cleavage of the rings. For this compound, fragmentation could involve the loss of a chlorine atom, a methyl radical, or HCl. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
6-chloro-2-methylquinoline
4,7-dichloroquinoline (B193633)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy (typically within 5 ppm).

For this compound, with a chemical formula of C₁₀H₆Cl₃N, HRMS would be used to experimentally verify its exact mass. The theoretical monoisotopic mass of this compound can be calculated with high precision. An HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, thereby confirming the elemental formula and distinguishing it from other potential isobaric compounds. The distinct isotopic pattern resulting from the three chlorine atoms (³⁵Cl and ³⁷Cl) would further corroborate the compound's identity.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₁₀H₆Cl₃N
Theoretical Monoisotopic Mass 258.95658 u

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) analysis, often coupled with ion mobility-mass spectrometry, provides information about the three-dimensional shape and size of an ion in the gas phase. The CCS value is a measure of the effective area of the ion as it travels through a buffer gas. nih.gov

For this compound, a predicted CCS value can be calculated using various computational models. These prediction algorithms utilize the chemical structure to estimate the ion's rotationally averaged collision area. nih.gov Experimental determination of the CCS value would provide an additional physicochemical parameter that, when combined with its retention time and m/z, enhances the confidence in its identification, particularly in complex mixtures.

Coupling with Chromatographic Techniques (e.g., GC-MS, LC-MS)

To analyze this compound, especially within a mixture or to assess its purity, mass spectrometry is typically coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS would be a suitable analytical method. nih.gov The gas chromatograph would separate the compound from other volatile components in a sample based on its boiling point and affinity for the GC column's stationary phase. The retention time, the time it takes for the compound to elute from the column, would be a characteristic property under specific GC conditions. The coupled mass spectrometer would then provide mass spectral data for the eluting peak, allowing for its identification by comparing the spectrum to libraries or through interpretation of its fragmentation pattern. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for the analysis of this compound. nih.gov This method is particularly useful if the compound is part of a more complex, non-volatile matrix. The liquid chromatograph separates components in a liquid phase, and the eluent is then introduced into the mass spectrometer. Different LC methods, such as reversed-phase or normal-phase, could be employed depending on the compound's polarity. LC-MS is instrumental in providing both qualitative and quantitative data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single, high-quality crystal of this compound would be required.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This absorption is due to electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands related to its quinoline aromatic system.

The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show one or more absorption maxima (λ_max). The positions and intensities of these maxima are characteristic of the compound's chromophore and can be influenced by the substituents on the quinoline ring. While UV-Vis spectroscopy is generally not used for unambiguous identification on its own, it serves as a useful and straightforward method for characterization and quantitative analysis.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₁₀H₆Cl₃N), this analysis would involve combusting a small, pure sample and quantifying the resulting amounts of carbon dioxide, water, and nitrogen. The percentage of chlorine would be determined by other classical methods.

The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Theoretical Percentage
Carbon C 46.10%
Hydrogen H 2.32%
Chlorine Cl 40.83%

Computational Chemistry and Theoretical Investigations of 2 Methyl 4,6,7 Trichloroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. For quinoline (B57606) derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G*, provide a detailed picture of the molecule's geometry and vibrational frequencies. researchgate.net These calculations can predict how the distribution of electron density influences the molecule's stability and reactivity.

The introduction of substituents, such as a methyl group and chlorine atoms, onto the quinoline ring system significantly alters the charge distribution. researchgate.net This, in turn, affects the structural parameters and vibrational modes of the molecule. Theoretical studies on related substituted quinolines have demonstrated a good correlation between calculated and experimentally observed vibrational frequencies, validating the accuracy of the computational models. researchgate.net

Table 1: Calculated Electronic Properties of a Substituted Quinoline

PropertyCalculated ValueMethod
Dipole Moment3.01 DDFT/B3LYP/6-311++G(d,p)
HOMO Energy-6.23 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-1.89 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap4.34 eVDFT/B3LYP/6-311++G(d,p)

Note: Data is for a related substituted quinoline and serves as an illustrative example of the types of properties calculated via DFT.

Molecular Dynamics Simulations for Conformational Behavior Analysis

For a molecule like 2-Methyl-4,6,7-trichloroquinoline, MD simulations could elucidate how the molecule behaves in different solvent environments, how it interacts with biological macromolecules, and the preferred conformations it adopts. This information is crucial for predicting its bioavailability and potential binding modes to target proteins. The conformational landscape of a molecule dictates its ability to fit into active sites and exert a biological effect.

Prediction of Molecular Descriptors (e.g., XlogP, Collision Cross Section)

Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds.

For halogenated quinolines, several key descriptors can be computationally predicted. For instance, XLogP, a measure of lipophilicity, is a critical parameter for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Publicly available data for a related compound, methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate, shows a computed XLogP3-AA value of 4.6, indicating significant lipophilicity. nih.gov Other important descriptors include the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA), which are predictive of a molecule's membrane permeability.

Table 2: Predicted Molecular Descriptors for a Related Dichloroquinoline Derivative

DescriptorPredicted ValueComputational MethodReference
Molecular Weight256.08 g/mol PubChem 2.1 nih.gov
XLogP3-AA3.6XLogP3 3.0 nih.gov
Hydrogen Bond Donor Count0Cactvs 3.4.6.11 nih.gov
Hydrogen Bond Acceptor Count3Cactvs 3.4.6.11 nih.gov
Rotatable Bond Count2Cactvs 3.4.6.11 nih.gov
Topological Polar Surface Area39.2 ŲCactvs 3.4.6.11 nih.gov

Note: Data is for Methyl 5,7-dichloroquinoline-2-carboxylate, a structurally related compound.

Analysis of Orbital Interactions and Stabilization Energies

The electronic interactions within a molecule, such as those between molecular orbitals, play a crucial role in determining its stability and reactivity. Natural Bond Orbital (NBO) analysis is a computational method used to study these interactions. While specific NBO analysis data for this compound is not broadly published, studies on similar aromatic and heterocyclic systems provide a framework for understanding its electronic stabilization.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For the synthesis and reactivity of this compound, these methods can provide a deeper understanding of the reaction pathways.

DFT calculations can be employed to model the potential energy surface of a reaction, allowing for the characterization of reactants, products, intermediates, and transition states. This information is critical for optimizing reaction conditions and for predicting the feasibility of different synthetic routes. While specific computational studies on the reaction mechanisms involving this compound are not detailed in the available literature, the general applicability of these methods to quinoline chemistry is well-established. researchgate.net

Synthetic Applications and Chemical Derivatization of 2 Methyl 4,6,7 Trichloroquinoline

Role as a Key Intermediate in Broader Organic Synthesis

2-Methyl-4,6,7-trichloroquinoline serves as a valuable intermediate in organic synthesis, primarily owing to the differential reactivity of its substituents. The chlorine atoms at positions 4, 6, and 7 are susceptible to nucleophilic substitution, while the methyl group at position 2 can undergo a range of condensation and functionalization reactions. This multi-faceted reactivity allows for the sequential and regioselective introduction of various functional groups, making it a pivotal building block for more complex molecules.

The chloro-substituents, particularly at the 4-position, are activated towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of functionalized quinolines. The presence of chlorine atoms at positions 6 and 7 further expands the synthetic possibilities, enabling the creation of polysubstituted quinoline (B57606) derivatives with tailored electronic and steric properties.

Synthetic Utility in the Creation of Complex Heterocyclic Frameworks (e.g., Quinolino-benzoxaborole Derivatives)

A significant application of halogenated quinolines like this compound lies in the synthesis of fused heterocyclic systems. A notable example is the preparation of quinolino-benzoxaborole derivatives. Benzoxaboroles are recognized for their unique biological activities, and their fusion with a quinoline moiety can lead to novel compounds with enhanced pharmacological profiles.

The general synthetic strategy involves the nucleophilic substitution of a halogen on the quinoline ring with an aminobenzoxaborole. scirp.org While the direct use of this compound is not explicitly detailed in the provided literature, the reaction of 4,7-dichloroquinoline (B193633) with aminobenzoxaborole serves as a pertinent model. scirp.org In a typical procedure, the reaction is carried out under reflux conditions in a suitable solvent like ethanol (B145695). scirp.org The nucleophilic displacement of the chlorine atom at the 4-position of the quinoline ring by the amino group of the benzoxaborole yields the corresponding quinolino-aminobenzoxaborole. scirp.org This reaction highlights the potential of this compound to undergo similar transformations, leading to the formation of 2-methyl-6,7-dichloroquinolino-4-aminobenzoxaborole, a complex heterocyclic framework with potential applications in drug discovery.

Table 1: Representative Synthesis of a Quinolino-benzoxaborole Derivative

ReactantsConditionsProduct
4,7-Dichloroquinoline, AminobenzoxaboroleEthanol, Reflux7-Chloroquinolino-4-aminobenzoxaborole scirp.org

Development of Novel Functionalized Quinoline Derivatives

The development of novel functionalized quinoline derivatives is a continuous endeavor in synthetic chemistry, driven by the quest for new therapeutic agents and functional materials. The reactivity of the methyl group in 2-methylquinolines provides a facile entry into a variety of derivatives. For instance, 2-methylquinolines can undergo condensation reactions with aromatic aldehydes in the presence of a catalyst, such as indium trichloride (B1173362), to form 2-styrylquinolines. nih.gov These styrylquinolines can be further elaborated to create more complex structures.

Furthermore, the chloro-substituents on the quinoline core of this compound offer handles for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful synthetic methods allow for the introduction of aryl, vinyl, and amino groups, respectively, leading to a vast array of novel functionalized quinoline derivatives with diverse substitution patterns and potential biological activities.

Derivatization Strategies for Analytical Purposes and Enhanced Detection

In many analytical applications, particularly in complex matrices, the direct detection of a target analyte can be challenging due to low concentrations or poor detector response. Derivatization is a chemical modification technique employed to convert the analyte into a derivative with improved detectability. For a compound like this compound, several derivatization strategies can be envisioned to enhance its detection in chromatographic methods.

Silylation Techniques

Silylation is a common derivatization technique that introduces a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS), into the analyte molecule. This process can increase the volatility and thermal stability of polar compounds, making them more amenable to gas chromatography (GC) analysis. While this compound itself is relatively nonpolar, silylation could be applied to its hydroxylated metabolites or degradation products, which may be formed in biological or environmental samples. The introduction of a TMS group would enhance their chromatographic properties and allow for sensitive detection by mass spectrometry (MS).

Acylation Techniques (including Fluorinated Acyls for Enhanced Detectability)

Acylation involves the introduction of an acyl group into a molecule, often by reaction with an acid anhydride (B1165640) or acyl chloride. This technique is particularly useful for derivatizing compounds with active hydrogens, such as amines and alcohols. For potential amino- or hydroxy-derivatives of this compound, acylation can improve their chromatographic behavior.

A significant advantage of acylation is the ability to introduce highly fluorinated acyl groups, such as trifluoroacetyl (TFA) or heptafluorobutyryl (HFB) groups. The presence of multiple fluorine atoms in the derivative greatly enhances its response in electron capture detection (ECD), a highly sensitive detection method used in GC. This strategy would be particularly beneficial for trace-level analysis of functionalized derivatives of this compound.

Alkylation Techniques

Alkylation introduces an alkyl group into the analyte molecule. This can be used to modify the polarity and volatility of the compound, similar to silylation. For instance, if the analytical workflow involved the conversion of the chloro-substituents of this compound to hydroxyl groups, these could then be alkylated to improve their chromatographic performance and provide a derivative suitable for GC-MS analysis.

Applications in Materials Science Research (e.g., Polymer Matrices)

The exploration of quinoline derivatives in materials science has revealed their potential in creating advanced polymers with desirable thermal and electronic properties. While specific research on the direct incorporation of this compound into polymer matrices is not extensively documented in publicly available literature, the broader class of chlorinated quinolines and polyquinolines has been a subject of scientific investigation for their material characteristics. nih.govtandfonline.comiaea.org

Quinoline-containing macromolecules are recognized for their favorable material properties, which have led to their application in areas such as organic electronic devices and as stable, heat-resistant coatings. nih.govtandfonline.com The introduction of chlorine atoms into the quinoline structure can further modify the properties of the resulting polymers, potentially enhancing their thermal stability, flame retardancy, and electronic characteristics.

Research into chlorinated quinoline-containing polymers has demonstrated a general strategy for the synthesis of these materials. nih.gov For instance, novel acrylate (B77674) monomers based on chlorinated quinolines have been synthesized and subsequently polymerized. nih.gov These polymers exhibit notable thermal decomposition temperatures, indicating a degree of thermal stability. nih.gov

While detailed research findings on the specific use of this compound in polymer matrices are not available, the data from related chlorinated quinoline polymers can provide insights into the potential properties that might be expected. The following table summarizes findings from a study on a novel quinoline-based polyacrylate.

Polymer SystemMolecular Weight ( g/mol )Thermal Decomposition Stages (°C)
Poly(CPA)~5000220 and 350
Poly(CPA-co-AA)~5000220 and 350
Poly(CPA-co-HEA)~5000220 and 350

Data sourced from a study on a novel quinoline-based chalcone (B49325) acrylate polymer. nih.gov

The development of synthetic pathways to chlorinated polybenzoquinolines further underscores the interest in this class of materials for advanced applications. nih.gov The ability to synthesize chloro-containing quinoline and benzoquinoline variants opens up possibilities for new materials with tailored properties. nih.gov

Environmental Research Aspects of 2 Methyl 4,6,7 Trichloroquinoline

Environmental Impact Assessment of Synthesis and Production Processes

The environmental impact of synthesizing 2-Methyl-4,6,7-trichloroquinoline is intrinsically linked to the specific chemical route employed. Generally, the synthesis of chlorinated aromatic compounds involves reagents and conditions that can pose environmental risks. For instance, the synthesis of related compounds like 4,7-dichloroquinoline (B193633) involves the chlorination of 7-chloro-4-hydroxyquinoline (B73993). chemicalbook.com Such processes often utilize chlorinating agents like phosphorus oxychloride or thionyl chloride, which are corrosive and can release acidic gases.

The synthesis of quinoline (B57606) scaffolds can be energy-intensive, often requiring high temperatures. acs.org However, a growing focus in chemical synthesis is on "green chemistry" principles, which aim to reduce the environmental footprint of chemical production. acs.org These approaches prioritize the use of less hazardous solvents, renewable and eco-friendly catalysts, and more energy-efficient methods to improve atom economy and minimize waste generation. acs.org For example, the Doebner reaction, a method for synthesizing quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, is known for its simplicity but can have low yields due to by-product formation. sci-hub.se Research into optimizing such reactions and utilizing greener methodologies is an active area that could mitigate the environmental impact of producing compounds like this compound.

Table 1: Potential Environmental Hazards in Chlorinated Quinoline Synthesis

Hazard Category Potential Sources and Impacts
Reagent Toxicity Use of corrosive and toxic chlorinating agents (e.g., POCl₃, SOCl₂).
Solvent Use Use of volatile organic compounds (VOCs) as solvents, which can contribute to air pollution.
Energy Consumption High-temperature reactions leading to significant energy use and associated carbon footprint.
Waste Generation Production of hazardous waste streams, including acidic by-products and spent catalysts.

Investigation of Environmental Transformation and Degradation Pathways

The environmental persistence and transformation of this compound are expected to be governed by processes such as biodegradation, photolysis, and volatilization.

Biodegradation: The biodegradation of quinoline and its derivatives has been the subject of numerous studies. Several bacterial strains have been isolated that can degrade quinoline and methylquinolines. nih.gov For instance, strains of Pseudomonas aeruginosa and Pseudomonas putida can degrade quinoline, often initiating the process through hydroxylation. nih.gov Another strain, Rhodococcus gordoniae JH145, has demonstrated the ability to use quinoline as a sole carbon source and can tolerate high salt concentrations, making it a candidate for treating industrial wastewater containing quinoline. mdpi.com

However, the presence of chlorine atoms on the quinoline ring is known to increase its recalcitrance to microbial degradation. Chlorinated solvents, in general, are not readily biodegradable under aerobic conditions. youtube.com Anaerobic reductive dechlorination, a process where bacteria use the chlorinated compound as an electron acceptor in the absence of oxygen, is a key degradation pathway for many chlorinated contaminants. youtube.comepa.gov In this process, chlorine atoms are replaced by hydrogen. youtube.com It is plausible that this compound could undergo a similar anaerobic degradation process, although the rate and extent would depend on various environmental factors and the specific microbial communities present.

Photolysis: Photolysis, or degradation by light, is another significant pathway for the dissipation of chlorinated aromatic compounds in the environment. nih.gov UV photolysis has been shown to accelerate the degradation and mineralization of quinoline. nih.gov The photolysis of chlorine-based disinfectants in water under UV irradiation can lead to the formation of hydroxyl radicals, which are highly reactive and can degrade organic contaminants. nih.gov Given that this compound contains a quinoline ring and chlorine substituents, it is likely susceptible to photolytic degradation in aquatic environments and on surfaces exposed to sunlight. The rate of photolysis would be influenced by factors such as water clarity, pH, and the presence of natural photosensitizers. nih.gov

Volatilization: The potential for volatilization from soil or water surfaces is determined by a compound's vapor pressure and Henry's Law constant. For many chlorinated pesticides with low vapor pressure and Henry's Law constants, volatilization is a limited dissipation pathway. nih.gov While specific data for this compound is unavailable, its relatively complex structure suggests it may have a low volatility.

Table 2: Comparison of Degradation Pathways for Related Compounds

Compound Degradation Pathway Key Findings Reference
QuinolineBiodegradation, PhotolysisDegraded by various bacteria; UV photolysis enhances mineralization. nih.govmdpi.comnih.gov
MethylquinolinesBiodegradationSome bacterial strains can transform or degrade methylquinolines. nih.gov
Chlorinated SolventsAnaerobic Reductive DechlorinationPrimary biodegradation pathway under anaerobic conditions. youtube.comepa.gov
ChlorothalonilPhotolysis, BiodegradationMajor dissipation pathways in the environment. nih.gov

Research into By-product Formation during Synthesis and Mitigation Strategies

The synthesis of complex organic molecules like this compound can often lead to the formation of unintended by-products. The nature and quantity of these by-products depend heavily on the reaction conditions, the purity of the starting materials, and the specific synthetic route chosen.

In the context of quinoline synthesis, the Doebner reaction, for example, is known to produce various by-products, which can lower the yield of the desired product. sci-hub.se Research has identified new by-products in this reaction, such as 2-methylquinoline-4-carboxylic acid derivatives, and has shown that the order of reactant addition can influence the product distribution. sci-hub.se

For chlorinated compounds, incomplete reactions or side reactions can result in the formation of isomers or compounds with a different number of chlorine atoms. These by-products may have their own distinct toxicological and environmental profiles. Therefore, a crucial aspect of environmental research into the production of this compound would be the identification and characterization of any significant by-products.

Mitigation strategies to minimize by-product formation focus on optimizing reaction conditions, such as temperature, pressure, and catalyst selection. The development of more selective and efficient synthetic methods, a key goal of green chemistry, is paramount to reducing the formation of unwanted and potentially harmful by-products. acs.org

Future Research Directions in 2 Methyl 4,6,7 Trichloroquinoline Chemistry

Exploration of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. nih.govnih.govwikipedia.org However, these methods often involve harsh conditions, hazardous reagents, and generate significant waste. nih.govresearchgate.net Future research must prioritize the development of green and sustainable synthetic routes to 2-Methyl-4,6,7-trichloroquinoline.

Key areas of focus should include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce waste in the synthesis of various heterocyclic compounds, including quinolines. ijpsjournal.comnih.gov Exploring microwave-assisted variations of classical quinoline syntheses or novel reaction pathways could lead to more efficient and environmentally friendly production of the target molecule.

Nanocatalysis: The use of nanocatalysts offers advantages such as high catalytic activity, easy recovery, and reusability. nih.gov Investigating the use of magnetic nanocatalysts or other novel nanomaterials could facilitate one-pot syntheses of polychlorinated quinolines under milder conditions. nih.gov

Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a core principle of green chemistry. ijpsjournal.comtandfonline.com Research into solvent-free reaction conditions or the use of water as a green solvent for the synthesis of this compound would be a significant advancement. researchgate.nettandfonline.com

Synthesis ApproachPotential Advantages for this compound
Microwave-Assisted SynthesisFaster reaction times, higher yields, reduced energy consumption. ijpsjournal.comnih.gov
NanocatalysisHigh efficiency, catalyst recyclability, milder reaction conditions. nih.gov
Solvent-Free/Aqueous SynthesisReduced environmental impact, improved safety. researchgate.nettandfonline.com
Multi-component ReactionsIncreased atom economy, simplified procedures, reduced waste. tandfonline.com

Advanced Mechanistic Elucidation of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. The electronic effects of the three chlorine atoms and the methyl group on the quinoline ring will significantly influence its reactivity.

Future mechanistic studies could involve:

In-situ Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can be used to monitor reaction progress and identify transient intermediates, providing valuable insights into the reaction pathway.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions, such as halogenation. researchgate.net

Kinetic Studies: Determining reaction kinetics can help to understand the rate-determining steps and the influence of various parameters on the reaction outcome.

Development of Innovative Catalytic Systems for Selective Functionalization

The presence of multiple chlorine atoms on the quinoline core of this compound makes regioselective functionalization a significant challenge. Developing catalytic systems that can precisely target specific C-H bonds for further modification is a key area for future research.

Transition-Metal Catalysis: Transition metals like palladium, rhodium, iridium, and copper are known to catalyze a wide range of C-H functionalization reactions on quinoline scaffolds. nih.govnih.govacs.org Research should focus on designing ligand-metal complexes that can direct functionalization to specific positions on the this compound ring system, overcoming the directing effects of the existing substituents. chemrxiv.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. rsc.orgorganic-chemistry.org Investigating the use of photoredox catalysts for the functionalization of this compound could open up new avenues for derivatization.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for driving reactions. acs.org The electrochemical halogenation of quinolin-4(1H)-ones has been demonstrated, suggesting that similar strategies could be developed for the selective functionalization of this compound. acs.org

Integration with Emerging Technologies in Organic Synthesis

The convergence of organic synthesis with advanced technologies offers exciting possibilities for the study of complex molecules like this compound.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhance safety, and facilitate scalability. Applying flow chemistry to the synthesis and functionalization of this compound could lead to more efficient and reproducible results. ijpsjournal.com

Machine Learning and Artificial Intelligence: AI and machine learning are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. numberanalytics.com These computational tools could be invaluable in navigating the complex reaction landscape of polychlorinated quinolines.

Computational Design of Derivatives with Tailored Chemical Properties

Computational chemistry provides a powerful platform for the in-silico design of novel this compound derivatives with specific, desired properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of quinoline derivatives with their chemical or biological activity, guiding the design of more potent or selective compounds. mdpi.com

Molecular Docking and Dynamics: These computational techniques can be used to predict how derivatives of this compound might interact with biological targets, such as enzymes or receptors, aiding in the design of new therapeutic agents. nih.govnih.govfrontiersin.org By modifying the substitution pattern based on these simulations, it may be possible to design molecules with enhanced bioactivity. nih.gov

Comprehensive Environmental Fate Modeling and Remediation Studies

Given the polychlorinated nature of this compound, understanding its environmental fate and developing potential remediation strategies is of paramount importance. Chlorinated aromatic compounds can be persistent organic pollutants. nih.govnih.gov

Environmental Fate Modeling: Computational models can be used to predict the partitioning of this compound in different environmental compartments (air, water, soil), its potential for bioaccumulation, and its atmospheric lifetime. nih.gov Studies on the environmental fate of other azaarenes and chlorinated solvents can provide a framework for these investigations. usgs.govnih.gov

Degradation Studies: Investigating the abiotic and biotic degradation pathways of this compound is crucial. This includes studying its susceptibility to hydrolysis, photolysis, and microbial degradation under various environmental conditions. nih.govserdp-estcp.mil

Remediation Technologies: Research into remediation technologies for chlorinated compounds, such as in-situ chemical reduction (ISCR) using zero-valent iron, thermal remediation, and bioremediation, should be explored for their applicability to this compound contamination. augustmack.commdpi.comnuk.edu.twosti.gov

Q & A

Q. What are the standard spectroscopic techniques for characterizing 2-Methyl-4,6,7-trichloroquinoline, and how are they applied?

  • Methodological Answer : Characterization involves:
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550–850 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Assigns proton environments (e.g., methyl group protons at δ ~2.5 ppm, aromatic protons at δ ~7–8 ppm).
  • ¹³C NMR : Resolves carbon types (e.g., quinoline carbons, methyl carbons).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., M⁺ peak at m/z ~245) and fragmentation patterns.
  • Table :
TechniqueKey Peaks/AssignmentsPurpose
IRC-Cl, C-N stretchesFunctional groups
¹H NMRδ 2.5 (CH₃), δ 7–8 (Ar-H)Substituent positions
MSM⁺ = 245Molecular weight
  • References : .

Q. What are common synthetic routes for this compound?

  • Methodological Answer :
  • Classical Protocols :
  • Gould–Jacob : Cyclization of aniline derivatives with β-keto esters.
  • Skraup : Condensation of glycerol with aniline derivatives under acidic conditions.
  • Modern Approaches :
  • Transition Metal Catalysis : Pd-mediated cross-coupling for regioselective chlorination.
  • Green Chemistry : Solvent-free microwave-assisted synthesis to improve yield.
  • Table :
MethodKey Reagents/ConditionsYield RangeLimitations
SkraupH₂SO₄, glycerol, 150°C40–60%Harsh conditions
Pd-catalyzedPdCl₂, aryl chlorides70–85%Requires inert atmosphere
  • References : .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposes above 200°C; store below 25°C.
  • Light Sensitivity : Degrades under UV; use amber glassware.
  • Moisture : Hydrolyzes slowly in humid conditions; store in desiccators.
  • Recommended Conditions : Argon atmosphere, -20°C for long-term storage.
  • References : .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in Pd-catalyzed syntheses?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂(PPh₃)₂, and ligand systems (e.g., PCy₃).
  • Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar).
  • Temperature : Optimize between 80–120°C to balance reaction rate and side reactions.
  • Additives : Use K₂CO₃ as a base to enhance deprotonation.
  • Case Study : PdCl₂(PPh₃)₂ in DMF at 100°C increased yield to 85% .
  • References : .

Q. How can contradictions in NMR spectral data for this compound derivatives be resolved?

  • Methodological Answer :
  • 2D NMR Techniques :
  • HSQC : Correlates ¹H and ¹³C signals to resolve overlapping peaks.
  • NOESY : Identifies spatial proximity of protons (e.g., methyl-aromatic interactions).
  • Computational Validation : Compare experimental data with DFT-calculated chemical shifts.
  • Example : Discrepancy in aromatic proton assignments resolved via COSY and HSQC .
  • References : .

Q. What structure-activity relationships (SAR) have been identified for this compound in pharmacological studies?

  • Methodological Answer :
  • Substituent Effects :
  • Chlorine Position : 4,6,7-Trichloro configuration enhances antimicrobial activity.
  • Methyl Group : 2-Methyl improves metabolic stability.
  • Biological Targets :
  • Inhibits bacterial DNA gyrase (IC₅₀ = 1.2 µM).
  • Anticancer activity via topoisomerase II inhibition (IC₅₀ = 5.8 µM).
  • Table :
DerivativeSubstituentsActivity (IC₅₀)Target
A4,6,7-Cl1.2 µMDNA gyrase
B2-Me, 4-Cl5.8 µMTopoisomerase II
  • References : .

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2-Methyl-4,6,7-trichloroquinoline

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